Phenyl[4-(trifluoromethyl)phenyl] sulfoxide
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Overview
Description
1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylsulfinyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group and the phenylsulfinyl group onto a benzene ring. One common method is the radical trifluoromethylation of phenylsulfinyl benzene derivatives. This process often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects
Comparison with Similar Compounds
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene: Similar structure but with a sulfone group instead of a sulfoxide.
1-(Phenylthio)-4-(trifluoromethyl)benzene: Contains a sulfide group instead of a sulfoxide.
4-(Trifluoromethyl)benzenesulfonamide: Features a sulfonamide group attached to the benzene ring
Uniqueness: 1-(Phenylsulfinyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the phenylsulfinyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenylsulfinyl group provides additional reactivity and versatility in chemical transformations .
Properties
Molecular Formula |
C13H9F3OS |
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Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-(benzenesulfinyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3OS/c14-13(15,16)10-6-8-12(9-7-10)18(17)11-4-2-1-3-5-11/h1-9H |
InChI Key |
GJBIOTCDRZYLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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